Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate
Description
Properties
IUPAC Name |
ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-3-20-15(18)7-5-4-6-13(17)12-9-8-11(16)10-14(12)19-2/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICINRZDDECMFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoic acid.
Reduction: Formation of 6-(4-chloro-2-methoxyphenyl)-6-hydroxyhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substitution Patterns
Ethyl 6-aryl-6-oxohexanoate derivatives exhibit diverse biological and physicochemical properties depending on the substituents on the phenyl ring. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl): Chlorine substituents (as in the target compound) enhance electrophilicity, influencing reactivity in nucleophilic substitutions. For example, Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate requires stringent safety protocols due to higher toxicity .
- Electron-Donating Groups (e.g., OCH₃) : Methoxy groups improve solubility in polar solvents and alter metabolic stability. Ethyl 6-(4-methoxyphenyl) derivatives exhibit distinct cyclohexene puckering (Q = 0.495 Å) in crystallography .
Physicochemical Properties
Spectroscopic Data
- NMR: For Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate, expected signals include δ ~7.5–7.2 ppm (aromatic protons) and δ ~4.1 ppm (ester OCH₂CH₃), comparable to analogs like Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate (δ 2.62 ppm for aliphatic protons) .
- Mass Spectrometry : Molecular ion peaks for analogs typically align with calculated masses (e.g., [M+Na⁺] = 344.0869 for a trifluoromethyl derivative) .
Crystallographic Data
- Cyclohexene Derivatives : Ethyl 6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-carboxylate adopts a sofa conformation with puckering parameters Q = 0.495 Å and Θ = 126.1°, stabilized by C–H···O hydrogen bonds .
- Phenyl Ring Orientation : Dihedral angles between phenyl and cyclohexene rings range from 71.85° to 84.79°, affecting packing efficiency and melting points (e.g., 375–377 K) .
Biological Activity
Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate is a synthetic compound with potential biological activities, primarily explored for its applications in medicinal chemistry and organic synthesis. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups that may influence its biological activity. Its molecular formula is with a molecular weight of approximately 298.77 g/mol. The presence of the chloro and methoxy groups on the phenyl ring is significant as they can enhance interactions with biological targets, potentially leading to various pharmacological effects.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors in the body, leading to inhibition or activation of certain pathways. This interaction could result in various outcomes, such as modulation of inflammatory responses or antimicrobial activity .
Comparative Analysis with Related Compounds
To better understand the potential impacts of this compound, a comparison with structurally similar compounds can provide insights into its biological activity:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | Similar backbone, different substituents | Lacks methoxy group | Moderate antibacterial activity |
| Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | Similar structure without chlorine | Potentially different biological activity | Anti-inflammatory properties |
| Ethyl 2-chloro-2-(4-methoxyphenyl)acetate | Contains chloro and methoxy groups | Different positioning of functional groups | Antimicrobial effects observed |
This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.
Case Studies and Research Findings
- Antimicrobial Activity : A study involving analogs of marinopyrrole A highlighted enhanced in vitro activity against Toxoplasma gondii, suggesting that modifications similar to those found in this compound might yield compounds with potent antimicrobial properties.
- Anti-inflammatory Studies : Research has indicated that compounds with methoxy and chloro substitutions often exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. While specific data for this compound is lacking, it aligns with the observed activities of structurally related compounds .
- Pharmacological Applications : The compound has been explored as a lead candidate for drug development due to its unique structure, which may allow for targeted interactions within biological systems .
Q & A
Q. What are the optimized synthetic routes for Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate, and how do reaction conditions influence yield?
The synthesis typically involves condensation reactions between substituted benzaldehydes and ketoesters. For example, analogs like Ethyl 6-(4-n-butylphenyl)-6-oxohexanoate are synthesized via aldol condensation using 4-n-butylbenzaldehyde and diketones, catalyzed by bases like NaH or K₂CO₃ in solvents such as DMF . Key parameters include temperature (reflux conditions), catalyst choice, and stoichiometry. Yields can vary from 60% to 85% depending on substituent steric/electronic effects. Comparative studies show that electron-withdrawing groups (e.g., -Cl) on the phenyl ring may require longer reaction times to achieve optimal yields .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- FT-IR : Confirms ester (C=O stretch ~1730 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) functionalities .
- NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm); ¹³C NMR identifies carbonyl carbons (δ 170–210 ppm) .
- HPLC/MS : Used for purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ for C₁₅H₁₇ClO₄ at m/z 296.1) .
Q. How do substituents (e.g., -Cl, -OCH₃) on the phenyl ring impact physicochemical properties?
Substituents influence lipophilicity (logP) and electronic behavior :
- -Cl : Increases logP (enhanced membrane permeability) and introduces steric hindrance.
- -OCH₃ : Electron-donating groups stabilize aryl rings via resonance, affecting redox potential . Comparative data from analogs (e.g., Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate) show that substituent position alters melting points (e.g., 87–153°C) and solubility in polar solvents .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in bioactivity (e.g., antitumor IC₅₀ values) often arise from substituent-dependent metabolic stability or target binding affinity . For example:
- Ethyl 6-(4-hexylphenyl)-6-oxohexanoate showed dose-dependent cytotoxicity in MCF-7 cells (IC₅₀ = 12 µM), while shorter-chain analogs were less active (IC₅₀ > 50 µM) .
- SAR studies correlate increased alkyl chain length with enhanced cellular uptake but reduced aqueous solubility . Methodological solutions include:
- Computational docking to predict binding modes (e.g., with kinase domains).
- Metabolic profiling (e.g., LC-MS/MS) to identify active metabolites vs. degradation products .
Q. How can crystallography and computational modeling elucidate structure-property relationships?
- Single-crystal X-ray diffraction (using SHELX programs ) reveals intermolecular interactions (e.g., C–H⋯π bonds) that stabilize crystal packing. For analogs like Ethyl 6-(1-naphthyl)-6-oxohexanoate, non-covalent interactions dictate melting points and solubility .
- DFT calculations (e.g., Gaussian 09) model electronic effects:
- The electron-withdrawing -Cl group reduces HOMO-LUMO gaps, enhancing reactivity in nucleophilic substitutions .
Q. What experimental designs are optimal for evaluating metabolic pathways and toxicity?
- In vitro assays : Use liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites. For example, analogs undergo keto reduction to alcohols or ester hydrolysis to carboxylic acids .
- In vivo models : Administer radiolabeled compound (e.g., ¹⁴C) to track distribution and excretion. Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate showed renal clearance as the primary elimination route in rodent studies .
Methodological Recommendations
- Contradiction Analysis : Use multivariate regression to isolate substituent effects from experimental noise .
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to grow diffraction-quality crystals .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
